3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
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Overview
Description
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Reduction of Nitro Group: 3-Methyl-6-(4-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.
Substitution of Methyl Group: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1,3-diazole and benzimidazole share structural similarities and exhibit similar chemical properties.
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole and 1,2,5-thiadiazole also share structural features and biological activities.
Uniqueness
3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63682-73-5 |
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Molecular Formula |
C11H8N4O2S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3 |
InChI Key |
OSJXKBSTJVUQJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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